![molecular formula C9H6N6 B327243 2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile CAS No. 24571-64-0](/img/structure/B327243.png)
2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile
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Description
“2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile” is a pyridine derivative with two amino groups, a cyanomethyl group, and two carbonitrile groups. Pyridine derivatives are a broad class of compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with appropriate reagents to introduce the amino, cyanomethyl, and carbonitrile groups. For example, 2,4-diaminopyrimidine derivatives have been synthesized using various catalysts .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring would be substituted with two amino groups, a cyanomethyl group, and two carbonitrile groups .
Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially participate in a variety of chemical reactions. For instance, 2,4-diaminopyrimidines have been shown to inhibit certain enzymes, suggesting potential biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could confer aromaticity, while the amino and carbonitrile groups could participate in hydrogen bonding .
Mechanism of Action
Target of Action
Similar compounds such as 2,4-diamino-6-hydroxypyrimidine are known to inhibit gtp cyclohydrolase i , a rate-limiting enzyme in protein synthesis . This suggests that 2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile might have a similar target.
Mode of Action
Based on the action of similar compounds, it is plausible that it inhibits its target enzyme, potentially disrupting protein synthesis .
Pharmacokinetics
Similar compounds have been studied using hepatic microsomes from various mammalian species . The nature of the enzyme(s) involved in the oxidation has been elucidated using various enzyme inhibitors and inducing agents .
Result of Action
If it acts similarly to its analogs, it could potentially disrupt protein synthesis and neurotransmitter production .
Action Environment
Similar compounds have been examined as corrosion inhibitors of mild steel in 01 M HCl , suggesting that environmental pH could potentially influence the action of 2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile.
Safety and Hazards
properties
IUPAC Name |
2,4-diamino-6-(cyanomethyl)pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6/c10-2-1-7-5(3-11)8(13)6(4-12)9(14)15-7/h1H2,(H4,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCGNPGPAUIBFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=N1)N)C#N)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396159 |
Source
|
Record name | AN-023/13176001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24571-64-0 |
Source
|
Record name | AN-023/13176001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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